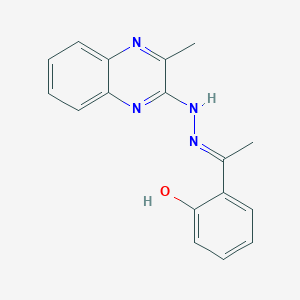

1-(2-hydroxyphenyl)ethanone (3-methyl-2-quinoxalinyl)hydrazone

Overview

Description

1-(2-hydroxyphenyl)ethanone (3-methyl-2-quinoxalinyl)hydrazone, also known as HQNO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. HQNO is a quinoline derivative that has been shown to possess a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.

Mechanism of Action

The mechanism of action of 1-(2-hydroxyphenyl)ethanone (3-methyl-2-quinoxalinyl)hydrazone is not fully understood. However, it has been proposed that 1-(2-hydroxyphenyl)ethanone (3-methyl-2-quinoxalinyl)hydrazone acts by inhibiting the electron transport chain in bacteria and fungi. This leads to the depletion of ATP, which is required for the survival of these microorganisms. In addition, 1-(2-hydroxyphenyl)ethanone (3-methyl-2-quinoxalinyl)hydrazone has been shown to induce the production of reactive oxygen species (ROS) in bacteria and fungi, which can lead to oxidative stress and cell death.

Biochemical and Physiological Effects:

1-(2-hydroxyphenyl)ethanone (3-methyl-2-quinoxalinyl)hydrazone has been shown to possess a wide range of biochemical and physiological effects. It has been shown to induce the expression of genes involved in oxidative stress response, DNA damage repair, and cell cycle regulation. In addition, 1-(2-hydroxyphenyl)ethanone (3-methyl-2-quinoxalinyl)hydrazone has been shown to induce apoptosis in cancer cells, suggesting that it may have potential applications in cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-hydroxyphenyl)ethanone (3-methyl-2-quinoxalinyl)hydrazone is its broad-spectrum antibacterial, antifungal, and antiviral activity. This makes it a potentially useful tool for studying the mechanisms of action of these microorganisms. However, one of the main limitations of 1-(2-hydroxyphenyl)ethanone (3-methyl-2-quinoxalinyl)hydrazone is its toxicity. 1-(2-hydroxyphenyl)ethanone (3-methyl-2-quinoxalinyl)hydrazone has been shown to be toxic to mammalian cells at high concentrations, which limits its use in in vivo experiments.

Future Directions

There are several future directions for the study of 1-(2-hydroxyphenyl)ethanone (3-methyl-2-quinoxalinyl)hydrazone. One potential application is in the development of new antibacterial, antifungal, and antiviral agents. 1-(2-hydroxyphenyl)ethanone (3-methyl-2-quinoxalinyl)hydrazone could serve as a lead compound for the development of new drugs that target the electron transport chain in microorganisms. In addition, 1-(2-hydroxyphenyl)ethanone (3-methyl-2-quinoxalinyl)hydrazone could be used as a tool for studying the mechanisms of action of oxidative stress and apoptosis in cancer cells. Finally, the toxicity of 1-(2-hydroxyphenyl)ethanone (3-methyl-2-quinoxalinyl)hydrazone could be further investigated to determine its potential applications in cancer therapy.

Synthesis Methods

1-(2-hydroxyphenyl)ethanone (3-methyl-2-quinoxalinyl)hydrazone can be synthesized by reacting 3-methyl-2-quinoxalinecarboxaldehyde with 2-hydroxyacetophenone and hydrazine hydrate under reflux conditions. The reaction proceeds through a condensation reaction, followed by a hydrazone formation reaction. The product is then purified by recrystallization from ethanol.

Scientific Research Applications

1-(2-hydroxyphenyl)ethanone (3-methyl-2-quinoxalinyl)hydrazone has been extensively studied for its potential applications in scientific research. It has been shown to possess antibacterial activity against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Salmonella typhimurium. 1-(2-hydroxyphenyl)ethanone (3-methyl-2-quinoxalinyl)hydrazone has also been shown to possess antifungal activity against Candida albicans and Aspergillus niger. In addition, 1-(2-hydroxyphenyl)ethanone (3-methyl-2-quinoxalinyl)hydrazone has been shown to possess antiviral activity against herpes simplex virus type 1.

properties

IUPAC Name |

2-[(E)-C-methyl-N-[(3-methylquinoxalin-2-yl)amino]carbonimidoyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O/c1-11(13-7-3-6-10-16(13)22)20-21-17-12(2)18-14-8-4-5-9-15(14)19-17/h3-10,22H,1-2H3,(H,19,21)/b20-11+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUWDAOBCMGZAM-RGVLZGJSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1NN=C(C)C3=CC=CC=C3O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=CC=CC=C2N=C1N/N=C(\C)/C3=CC=CC=C3O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201333426 | |

| Record name | 2-[(E)-C-methyl-N-[(3-methylquinoxalin-2-yl)amino]carbonimidoyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201333426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26671161 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-{1-[(3-Methyl-quinoxalin-2-yl)-hydrazono]-ethyl}-phenol | |

CAS RN |

368433-10-7 | |

| Record name | 2-[(E)-C-methyl-N-[(3-methylquinoxalin-2-yl)amino]carbonimidoyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201333426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide](/img/structure/B6046236.png)

![4,7,7-trimethyl-3-oxo-N-[2-(2-thienyl)ethyl]-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B6046242.png)

![1-(cyclobutylcarbonyl)-3-[2-(3-fluorophenyl)ethyl]piperidine](/img/structure/B6046249.png)

![2,2-dimethyl-N-[2,2,2-trichloro-1-({[(4-hydroxyphenyl)amino]carbonothioyl}amino)ethyl]propanamide](/img/structure/B6046269.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide](/img/structure/B6046271.png)

![2-{[(2-hydroxyphenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6046275.png)

![3-(4-chlorophenyl)-5-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6046285.png)

![1-(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-2-phenylethanol](/img/structure/B6046308.png)

![1-(6-chloro-3-pyridazinyl)-4-(2-isopropoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6046325.png)

![2-(1,3-benzodioxol-5-ylmethyl)-8-benzylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6046329.png)

![N,N'-[4-methyl-6-(2-oxo-1-pyrrolidinyl)-1,3-phenylene]bis(2-methylbenzamide)](/img/structure/B6046340.png)